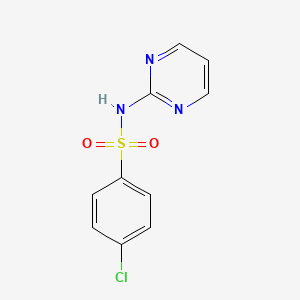

4-Chloro-N-pyrimidin-2-yl-benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The pyrimidine moiety in this compound is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidines are significant in medicinal chemistry due to their presence in DNA and RNA, making them crucial for various biological processes .

Preparation Methods

The synthesis of 4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide typically involves multi-component reactions. One common synthetic route includes the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with aryl aldehydes and benzil in the presence of ammonium acetate and dimethylamine using diethyl ammonium hydrogen sulfate as an ionic liquid under reflux conditions . Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the para-position of the benzene ring undergoes nucleophilic substitution under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Aromatic Substitution | KOH, ethanol, reflux | Replacement of Cl with OH or other nucleophiles | |

| Suzuki Coupling | Boronic acids, Pd catalyst, base | Biaryl derivatives |

-

The chloro group’s electrophilicity is enhanced by the electron-withdrawing sulfonamide group, facilitating displacement by nucleophiles (e.g., –OH, –NH₂).

-

Suzuki coupling with aryl boronic acids produces biaryl derivatives, expanding applications in drug design.

Condensation Reactions (Schiff Base Formation)

The sulfonamide’s amine group reacts with aldehydes to form Schiff bases:

General Reaction:

4-Chloro-N-pyrimidin-2-yl-benzenesulfonamide + Aromatic aldehyde → Schiff base derivative

Conditions:

Example Derivatives & Bioactivity:

| Derivative | Substituent on Aldehyde | IC₅₀ (Urease Inhibition) |

|---|---|---|

| 3l | 2,4-Dichloro | 2.21 ± 0.45 µM |

| 3a | Unsubstituted | 2.32 ± 0.54 µM |

Derivatives with halogen substituents (e.g., Cl, F) at ortho/para positions show enhanced enzyme inhibition due to improved binding interactions .

Diazotization and Azide Coupling

The primary amine of the sulfonamide participates in diazotization:

Step 1: Diazonium Salt Formation

Step 2: Azide Formation

Step 3: Cycloaddition

-

Reaction with chalcones or alkynes via Huisgen cycloaddition yields 1,2,3-triazoline or triazole derivatives .

Hydrolysis Reactions

The sulfonamide and chloro groups are susceptible to hydrolysis:

| Site of Hydrolysis | Conditions | Product |

|---|---|---|

| Sulfonamide | NaOH (aqueous), reflux | 4-Chloro-benzenesulfonic acid + Pyrimidin-2-amine |

| Chloro Group | H₂O, high temperature | 4-Hydroxy-N-pyrimidin-2-yl-benzenesulfonamide |

Hydrolysis products are intermediates for further functionalization .

Enzyme-Targeted Reactions

While not traditional chemical reactions, the compound’s interactions with enzymes inform its reactivity:

-

Urease Inhibition : Binds to active-site residues (e.g., His593, Arg439) via hydrogen bonding and π-cation interactions, disrupting urea hydrolysis .

-

Carbonic Anhydrase Inhibition : Sulfonamide moiety coordinates with zinc ions in the enzyme’s active site, blocking catalytic activity .

Key Research Findings

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-chloro-N-pyrimidin-2-yl-benzenesulfonamide and its derivatives as effective anticancer agents. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies:

- Mechanism of Action : Research indicates that compounds similar to this compound can induce apoptosis in cancer cells. For instance, one study reported that a derivative exhibited a 22-fold increase in apoptotic cells in MDA-MB-231 breast cancer cell lines compared to the control group .

- Selectivity : The selectivity of these compounds for cancer cells over normal cells is crucial. In one study, certain derivatives showed reduced cytotoxicity towards non-tumor cell lines while maintaining high efficacy against tumor cells .

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MDA-MB-231 | Not specified | Induces apoptosis |

| Derivative 11 | HeLa | 6–7 | High cytotoxicity |

| Derivative 12 | MCF-7 | 18–20 | Lower toxicity towards normal cells |

Antibacterial Properties

The antibacterial activity of this compound has been investigated against various bacterial strains, showcasing promising results.

Case Studies:

- Efficacy Against Gram-positive Bacteria : One study evaluated the antibacterial activity of benzenesulfonamide derivatives, including those based on the pyrimidine structure. Compounds demonstrated significant inhibition against Staphylococcus aureus and other Gram-positive bacteria .

- Biofilm Inhibition : Some derivatives showed potential in inhibiting biofilm formation, which is critical in treating chronic infections where biofilms protect bacteria from antibiotics .

| Bacterial Strain | Inhibition (%) at 50 µg/mL | Control (CIP) |

|---|---|---|

| Staphylococcus aureus | 80.69% | 99.2% |

| Klebsiella pneumoniae | 79.46% | Not specified |

Urease Inhibition

Urease is an enzyme implicated in various medical conditions, and inhibitors of this enzyme are of significant interest.

Case Studies:

- Inhibition Potency : Derivatives of this compound have shown strong urease inhibitory activity. One compound exhibited an IC50 value of 2.21 µM, significantly more potent than standard inhibitors like thiourea .

- Potential for Drug Development : The structural similarity of these compounds to urease substrates suggests they could serve as templates for developing new anti-urease drugs .

| Compound | Urease IC50 (µM) | Comparison Standard |

|---|---|---|

| Compound 3l | 2.21 ± 0.45 | Thiourea (20.03 ± 2.06) |

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide can be compared with other benzenesulfonamides and pyrimidine derivatives:

Similar Compounds: Other benzenesulfonamides, such as sulfadiazine and sulfamethoxazole, share similar structural features but differ in their specific substituents and biological activities.

By understanding the synthesis, reactions, applications, and mechanisms of 4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide, researchers can explore its full potential in various scientific fields.

Biological Activity

4-Chloro-N-pyrimidin-2-yl-benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chloro group and a benzenesulfonamide moiety. This structure is critical for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular pathways. Research indicates that compounds with similar structures can act as inhibitors of various kinases and enzymes involved in cancer progression and microbial resistance.

Key Mechanisms:

- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells.

- Induction of Apoptosis : Studies show that related compounds can increase early apoptotic populations and induce cell cycle arrest, particularly in cancer cell lines such as HeLa and MCF-7 .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.

Case Studies

-

Anticancer Activity :

- In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, an IC50 value of 6–7 µM was observed in HeLa cells, indicating potent anticancer activity .

- The mechanism involves apoptosis induction, where the compound increases early apoptotic markers and promotes cell cycle arrest, particularly affecting the sub-G1 phase .

-

Antimicrobial Properties :

- Recent studies have explored the antimicrobial potential of related benzenesulfonamide derivatives. These compounds have shown effectiveness against bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting a broader application in treating infections alongside their anticancer properties .

Research Findings

Recent research has highlighted the dual role of this compound derivatives in both cancer therapy and antimicrobial applications. The ability to selectively target cancer cells while sparing normal cells presents a promising therapeutic window.

Additional Observations:

Properties

CAS No. |

99074-46-1 |

|---|---|

Molecular Formula |

C10H8ClN3O2S |

Molecular Weight |

269.71 g/mol |

IUPAC Name |

4-chloro-N-pyrimidin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C10H8ClN3O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,(H,12,13,14) |

InChI Key |

VGFPYDAFDSFDFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

solubility |

40.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.